(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate
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Overview
Description
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and glycine methyl ester.
Formation of Schiff Base: The aldehyde reacts with glycine methyl ester to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using tartaric acid to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the Schiff base.
Crystallization: The resolution step is often carried out by crystallization with tartaric acid to ensure high enantiomeric purity.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
®-(-)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate: The enantiomer of the compound, which may have different biological activities.
2-(2-Chlorophenyl)glycine: Lacks the ester group, leading to different chemical properties.
2-(2-Chlorophenyl)alanine: An analog with an alanine backbone instead of glycine.
Uniqueness
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other analogs. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGOSHITUHKGR-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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